molecular formula C7H11N3O2S B12917398 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine CAS No. 89587-78-0

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12917398
CAS No.: 89587-78-0
M. Wt: 201.25 g/mol
InChI Key: RBMDIALURBOXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methoxy groups at positions 2 and 6, a methylthio group at position 5, and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxypyrimidine with methylthiolating agents under controlled conditions to introduce the methylthio group at position 5. Subsequent amination at position 4 can be achieved using ammonia or amine derivatives under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-viral agents.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of viral DNA .

Comparison with Similar Compounds

    2,4,6-Trimethoxypyrimidine: Similar structure but with an additional methoxy group at position 4.

    2,6-Dimethoxypyrimidine: Lacks the methylthio and amino groups.

    5-Methylthio-2,4-diaminopyrimidine: Contains an additional amino group at position 2.

Uniqueness: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methylthio groups, along with the amino group, allows for diverse chemical reactivity and potential biological activities .

Biological Activity

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS No. 89587-78-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methylsulfanyl group, which may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. One common synthetic route includes the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine followed by amination reactions. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.

Antimicrobial Properties

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have revealed promising results. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed that the compound may function as an enzyme inhibitor or modulate receptor activity, thereby influencing various signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antitumor Efficacy : A study assessing the efficacy of similar pyrimidine compounds showed that they could induce apoptosis in human cancer cell lines with IC50 values ranging from 10 to 50 µM. This suggests that this compound may possess comparable anticancer activity .
  • Antimicrobial Screening : In a comparative study, several pyrimidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

Compound NameAnticancer Activity (IC50 µM)Antimicrobial Activity (Zone of Inhibition mm)
This compoundTBDTBD
4-Methoxy-pyrimidine2515
5-Methylthio-pyrimidine3012

Properties

CAS No.

89587-78-0

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O2S/c1-11-6-4(13-3)5(8)9-7(10-6)12-2/h1-3H3,(H2,8,9,10)

InChI Key

RBMDIALURBOXGV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1SC)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.